(+)-Angelmarin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(+)-Angelmarin is a naturally occurring sesquiterpene lactone isolated from the plant Angelica pubescens. It is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has a unique structure characterized by a lactone ring fused to a sesquiterpene backbone, which contributes to its biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Angelmarin involves several steps, starting from commercially available precursors. The key steps include the formation of the sesquiterpene backbone, followed by the introduction of the lactone ring. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound is often achieved through the extraction from Angelica pubescens. The plant material is subjected to solvent extraction, followed by purification using chromatographic techniques. This method ensures the isolation of high-purity this compound suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: (+)-Angelmarin undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, which may exhibit different biological activities.

Reduction: Reduction reactions can modify the lactone ring, leading to the formation of different analogs.

Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve the desired substitutions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds, each with potentially unique biological activities.

Applications De Recherche Scientifique

(+)-Angelmarin has a wide range of scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various bioactive compounds.

Biology: The compound is studied for its effects on cellular processes, including apoptosis and cell cycle regulation.

Medicine: this compound is investigated for its potential therapeutic applications in treating inflammatory diseases, cancer, and microbial infections.

Industry: The compound is used in the development of natural product-based pharmaceuticals and as a lead compound in drug discovery.

Mécanisme D'action

The mechanism of action of (+)-Angelmarin involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets various enzymes and receptors involved in inflammation, cell proliferation, and apoptosis.

Pathways Involved: this compound modulates signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer.

Comparaison Avec Des Composés Similaires

Parthenolide: Another sesquiterpene lactone with anti-inflammatory and anti-cancer properties.

Artemisinin: A sesquiterpene lactone known for its anti-malarial activity.

Costunolide: A sesquiterpene lactone with anti-cancer and anti-inflammatory effects.

Comparison: (+)-Angelmarin is unique due to its specific structure and the presence of a lactone ring fused to a sesquiterpene backbone. This structural uniqueness contributes to its distinct biological activities compared to other similar compounds. While parthenolide and costunolide share some anti-inflammatory and anti-cancer properties, this compound’s specific molecular interactions and pathways provide it with unique therapeutic potential.

Activité Biologique

(+)-Angelmarin is a naturally occurring coumarin compound isolated from the plant Angelica pubescens. Its biological activity has garnered significant attention, particularly in the context of cancer therapy, due to its selective cytotoxicity towards nutrient-deprived cancer cells. This article reviews the research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.

The primary mechanism by which this compound exerts its biological effects is through its anti-austerity activity . This refers to its ability to selectively target and kill cancer cells that are deprived of nutrients, a common condition in solid tumors where blood supply is limited. Research indicates that this compound demonstrates significant cytotoxic effects on pancreatic adenocarcinoma cells (PANC-1) under nutrient-deprived conditions, with a reported effective concentration as low as 0.01 μg/ml .

In Vitro Studies

In vitro studies have shown that this compound can induce apoptosis in PANC-1 cells when glucose and essential amino acids are scarce. The compound's cytotoxicity was notably absent in nutrient-rich environments, suggesting a targeted action mechanism that spares normal cells while effectively eliminating cancerous ones .

Structure-Activity Relationship (SAR)

A series of structure-activity relationship studies have been conducted to identify the pharmacophore responsible for the activity of this compound. These studies revealed that modifications to the coumarin structure can enhance its potency against cancer cells. For instance:

| Compound | Structure Modification | IC50 (μg/ml) | Cell Line |

|---|---|---|---|

| Angelmarin | Original Structure | 0.01 | PANC-1 |

| Isoprenylated Alkoxycoumarins | Alkoxy substituents | 6.25 | PANC-1 |

| 6-Farnesyloxy Coumarin | 6-position substitution | 0.005 | PANC-1 |

These findings indicate that specific substitutions can significantly improve the anti-cancer efficacy of coumarin derivatives, making them promising candidates for further development .

Case Study: Treatment Efficacy in Pancreatic Cancer

A notable study examined the effects of this compound on various pancreatic cancer cell lines under nutrient deprivation. The results showed:

- Cell Viability : PANC-1 cells exhibited a drastic reduction in viability when treated with this compound compared to control groups.

- Mechanistic Insights : Western blot analyses indicated that treatment with this compound led to decreased levels of autophagy markers, suggesting that it inhibits autophagic survival pathways in cancer cells .

This study underscores the potential of this compound as a therapeutic agent for treating aggressive forms of cancer, particularly those resistant to conventional therapies.

Propriétés

IUPAC Name |

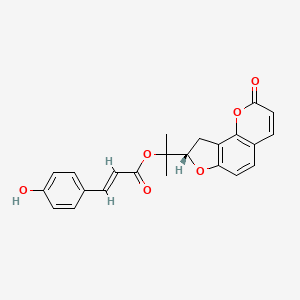

2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O6/c1-23(2,29-21(26)11-5-14-3-8-16(24)9-4-14)19-13-17-18(27-19)10-6-15-7-12-20(25)28-22(15)17/h3-12,19,24H,13H2,1-2H3/b11-5+/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPULLITUOWRRPG-RXERPNITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C=CC4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)/C=C/C4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes (+)-Angelmarin a promising anticancer agent?

A1: this compound exhibits potent antiausterity activity [, ]. This means it selectively targets cancer cells under nutrient-deprived conditions, a characteristic often observed in resistant tumors. This selectivity is crucial as it could potentially minimize side effects on healthy cells, which are typically in nutrient-rich environments.

Q2: What is known about the structure-activity relationship (SAR) of this compound?

A2: Research suggests that the isoprenyl group in this compound plays a vital role in its anticancer activity [, ]. Modifications to this group have been explored to understand its impact on potency and selectivity. For instance, replacing the isoprenyl group with other substituents led to a decrease in cytotoxicity against pancreatic cancer cell lines, highlighting the importance of this specific structural feature [].

Q3: Which cancer types have been studied in relation to this compound's activity?

A3: A significant portion of the research focuses on this compound's efficacy against pancreatic cancer cells, particularly the PANC-1 cell line [, , , ]. This cell line is known for its aggressive nature and resistance to conventional therapies, making the selective cytotoxicity of this compound particularly relevant.

Q4: What is the mechanism of action of this compound in pancreatic cancer cells?

A4: While the exact mechanism is still under investigation, studies suggest that this compound might induce autophagy in pancreatic cancer cells []. This process, involving the degradation and recycling of cellular components, can lead to cell death under certain circumstances. Research has shown increased conversion of LC3-I to LC3-II, a hallmark of autophagy, upon treatment with this compound [].

Q5: Have any total syntheses of this compound been reported?

A5: Yes, several total syntheses have been developed for this compound, showcasing its importance as a target for chemical synthesis [, , ]. These synthetic routes utilize various strategies and reactions, such as olefin cross-metathesis, Shi epoxidation-cyclization, and copper cyanide-mediated esterification, to efficiently construct the molecule [, ].

Q6: What analytical techniques are commonly employed to study this compound?

A6: Researchers use a variety of techniques, including spectroscopic methods like NMR and mass spectrometry, to characterize and quantify this compound [, ]. In biological studies, cell viability assays, like the MTT assay, are commonly used to assess its antiproliferative activity against cancer cell lines [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.